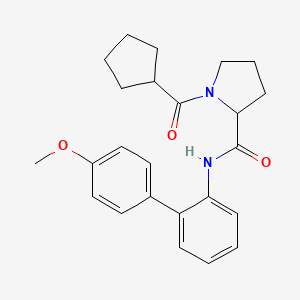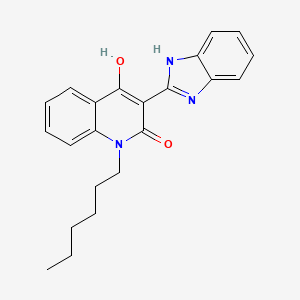![molecular formula C17H28N2O B6068352 2-[1-isopropyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6068352.png)
2-[1-isopropyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-isopropyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol is a chemical compound with the molecular formula C18H28N2O. It is commonly known as 'IMBP' and is used in scientific research for its potential therapeutic effects. IMBP is a piperazine derivative and is structurally similar to some antipsychotic drugs. In
Mecanismo De Acción
The mechanism of action of IMBP is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. IMBP also has an affinity for the alpha-1 adrenergic receptor. The exact mechanism of action of IMBP is still being studied, and further research is needed to fully understand its therapeutic effects.
Biochemical and Physiological Effects:
IMBP has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. IMBP has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the neurotransmitters GABA and glutamate. The biochemical and physiological effects of IMBP are complex and continue to be explored.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IMBP has several advantages for lab experiments. It is a stable compound that can be synthesized in high yields and purity. IMBP is also structurally similar to some antipsychotic drugs, making it a useful tool for studying the mechanisms of action of these drugs. However, there are also limitations to the use of IMBP in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully explore its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of IMBP. One area of research is the development of new drugs based on the structure of IMBP. Another area of research is the exploration of the therapeutic potential of IMBP in the treatment of substance abuse disorders and neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of IMBP and its potential therapeutic effects.
Conclusion:
In conclusion, IMBP is a chemical compound with potential therapeutic effects that has been studied extensively in scientific research. Its synthesis method has been optimized to produce high yields and purity, making it suitable for lab experiments. IMBP has a complex mechanism of action and has been shown to have various biochemical and physiological effects. While there are limitations to the use of IMBP in lab experiments, its potential therapeutic effects and future directions for research make it an interesting compound to study.
Métodos De Síntesis
The synthesis of IMBP involves the reaction of 1-isopropyl-4-(2-methylbenzyl)piperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis method has been optimized to produce IMBP in high yields and purity, making it suitable for scientific research applications.
Aplicaciones Científicas De Investigación
IMBP has been studied for its potential therapeutic effects in various fields of research. It has been shown to have antipsychotic, anxiolytic, and antidepressant properties. IMBP has also been studied for its potential use in the treatment of substance abuse disorders and neurodegenerative diseases. The scientific research applications of IMBP are vast and continue to be explored.
Propiedades
IUPAC Name |
2-[4-[(2-methylphenyl)methyl]-1-propan-2-ylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-14(2)19-10-9-18(13-17(19)8-11-20)12-16-7-5-4-6-15(16)3/h4-7,14,17,20H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWIPPDIAQHYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(C(C2)CCO)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-[{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]-5-oxopentanoate](/img/structure/B6068275.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-(8-quinolinylmethyl)ethanamine](/img/structure/B6068282.png)
![methyl 4-(2-amino-3-cyano-8-hydroxy-5,6-dihydrobenzo[h]quinolin-4-yl)-1H-pyrazole-3-carboxylate](/img/structure/B6068284.png)
![methyl 4-{[7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate](/img/structure/B6068285.png)
![N-methyl-5-(2-methylphenyl)-N-[2-(2-pyridinyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6068293.png)
![3-(2-hydroxyethyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6068310.png)
![3-(4-fluorophenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6068320.png)
![3-cyclopropyl-5-(2-methoxy-1-naphthyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6068332.png)
![1-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinyl)-1-propanone](/img/structure/B6068338.png)


![1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6068360.png)
![N-(4-fluorophenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6068366.png)